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Compound of Interest

(1-Methyl-1H-pyrazol-3-yl)boronic
Compound Name: o
aci

Cat. No.: B1424216

An In-Depth Technical Guide to (1-Methyl-1H-pyrazol-3-yl)boronic Acid: Properties,
Synthesis, and Applications

Foreword

The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability
and versatile hydrogen bonding capabilities.[1][2] When functionalized with a boronic acid
moiety, it becomes a powerful building block in modern organic synthesis, particularly for the
construction of complex molecular architectures via transition metal-catalyzed cross-coupling
reactions.[1][3] This guide provides a comprehensive technical overview of (1-Methyl-1H-
pyrazol-3-yl)boronic acid, a key reagent for introducing the 1-methyl-1H-pyrazol-3-yl
fragment. We will delve into its structural and chemical properties, established synthetic and
purification protocols, and its critical role in drug discovery and materials science, with a focus
on the mechanistic underpinnings of its reactivity.

Part 1: Core Structural and Physicochemical
Properties

(1-Methyl-1H-pyrazol-3-yl)boronic acid is a white to off-white solid at room temperature. Its
fundamental properties are summarized below, providing a foundational understanding of its
identity and behavior.
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Molecular Identity

A clear identification of the molecule is crucial for both regulatory compliance and experimental
reproducibility.

Property Value Source

(1-methyl-1H-pyrazol-3-
IUPAC Name o [4]
yl)boronic acid

CAS Number 869973-96-6 [4]
Molecular Formula C4H7BN202 [4]
Molecular Weight 125.92 g/mol [4]
Canonical SMILES CN1N=CC=C1B(0)O [4]
InChi Key WUDMJZRGWGQBQH- 4]

UHFFFAOYSA-N

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and
thermal conditions, which is essential for reaction setup and purification.

Property Value Source
Boiling Point (Predicted) 323.0£34.0°C [5]
Density (Predicted) 1.23+0.1 g/lcm3 [5]
pKa (Predicted) 8.68 £ 0.53 [5]

Note: Experimental data for some properties are not readily available in the public domain;
predicted values from computational models are provided as an estimate.

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures
are critical for quality control.
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group
protons, as well as the protons on the pyrazole ring. The chemical shifts will be influenced by
the electron-withdrawing nature of the boronic acid group and the electronic environment of
the heterocyclic ring.

o 1B NMR: The 1B NMR spectrum provides direct evidence for the boron center. A single
resonance is expected, with a chemical shift characteristic of an arylboronic acid (typically in
the range of 27-30 ppm).[6]

e 13C NMR: The carbon NMR will display four distinct signals corresponding to the four carbon
atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) may sometimes
be difficult to observe due to quadrupolar relaxation.[6]

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact
mass of the molecule, corresponding to the molecular formula C4H7BN202.

Part 2: Synthesis and Handling

The synthesis and proper handling of (1-Methyl-1H-pyrazol-3-yl)boronic acid are critical for
ensuring its purity, stability, and safe use in the laboratory.

Synthetic Routes

A common and effective method for the synthesis of (1-Methyl-1H-pyrazol-3-yl)boronic acid
involves a multi-step process starting from N-methyl-3-aminopyrazole. This route is
advantageous as it avoids the formation of isomers that can occur when methylating a pre-
formed pyrazole boronic acid.[7]

A patented method outlines a two-step synthesis:[7]

o Diazotization and lodination: N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-
pyrazole via a diazotization reaction. This step introduces a halogen at the 3-position, which
is a suitable handle for the subsequent borylation step.

o Borylation: The 3-iodo-1-methyl-1H-pyrazole is then reacted with a borating agent, such as
isopropoxyboronic acid pinacol ester, in the presence of a strong base like n-butyllithium.
This lithium-halogen exchange followed by trapping with the boron electrophile yields the
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desired 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. The pinacol ester is often the
isolated product due to its enhanced stability and ease of purification.[7] Subsequent
hydrolysis of the pinacol ester affords the target boronic acid.

Step 1: Diazotization & Iodination Step 2: Borylation Step 3: Hydrolysis
1. n-Buli
NaNOz, KI, H2SO0s 2. Isopropoxyboronic acid
pinacol | ester

Acidic or Basic
Hydrolysis

N-methyl-3-aminopyrazole 3-iodo-1-methyl-1H-pyrazole

1-Methyl-1H-pyrazole-3-boronic acid
pinacol ester

(1-Methyl-1H-pyrazol-3-yl)boronic acid

Click to download full resolution via product page

Caption: General synthetic workflow for (1-Methyl-1H-pyrazol-3-yl)boronic acid.

Purification and Stability

Purification of boronic acids is typically achieved by recrystallization or column
chromatography. It is often advantageous to purify the more stable boronate ester intermediate
(e.g., the pinacol ester) before hydrolysis to the final boronic acid.[7]

Boronic acids can undergo self-condensation to form boroxines (anhydrides), particularly upon
heating or under dehydrating conditions. While this is a reversible process, it can complicate
characterization and reactivity. Therefore, storage under inert, dry conditions is recommended.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

» Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and
eye/face protection.[8]

o Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid
inhalation of dust.[8]

o Storage: Store in a tightly closed container in a cool, dry place.[8] For long-term storage,
keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C
is advisable.[5]
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Part 3: Chemical Reactivity and Applications

The synthetic utility of (1-Methyl-1H-pyrazol-3-yl)boronic acid is primarily centered on its
participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide
or triflate.[9][10] This reaction is widely used in the pharmaceutical and materials science
industries due to its mild reaction conditions, high functional group tolerance, and the
commercial availability of a vast array of starting materials.[11][12]

The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole
ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic
properties and target interactions.[1] The boronic acid group serves as a versatile handle for C-
C bond formation.[1][3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key
steps:[9][13][14]

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (e.g., an aryl bromide), forming a Pd(ll) complex.

e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center. This step requires activation of the boronic acid with a base to form a more
nucleophilic boronate species.

e Reductive Elimination: The two organic fragments on the palladium center couple, forming
the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic
cycle.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura
Coupling

This protocol provides a representative starting point for researchers. Optimization of catalyst,

ligand, base, and solvent is often necessary for specific substrates.

Materials:

(1-Methyl-1H-pyrazol-3-yl)boronic acid (1.2 equivalents)
Aryl halide (or triflate) (1.0 equivalent)
Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs, Na2COs, or Cs2CO0s, 2-3 equivalents)
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e Solvent (e.g., Dioxane/Water, Toluene, or DMF)

o Reaction vessel (e.g., Schlenk flask or microwave vial)
 Inert atmosphere (Argon or Nitrogen)

Procedure:

» To a reaction vessel, add the aryl halide, (1-Methyl-1H-pyrazol-3-yl)boronic acid, and the
base.

» Evacuate and backfill the vessel with an inert gas (repeat 3 times).
» Add the solvent and the palladium catalyst under a positive pressure of the inert gas.

o Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the
reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature.

 Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel or by recrystallization to
afford the desired coupled product.

Applications in Drug Discovery and Materials Science

The 1-methylpyrazole moiety is a privileged scaffold in medicinal chemistry. Its incorporation
into molecules can enhance metabolic stability, improve solubility, and provide key interaction
points (e.g., hydrogen bond acceptors) with biological targets.[2] (1-Methyl-1H-pyrazol-3-
yl)boronic acid is a critical tool for introducing this fragment into potential drug candidates
targeting a wide range of diseases.
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In materials science, the electronic properties of the pyrazole ring make it an attractive
component for the synthesis of organic semiconductors, optoelectronic materials, and novel
polymers.[15] The Suzuki-Miyaura coupling provides a precise method for integrating this
heterocycle into larger conjugated systems.

Part 4: Isomeric Comparison

It is important to distinguish (1-Methyl-1H-pyrazol-3-yl)boronic acid from its isomers, as their
reactivity and the properties of the resulting products can differ significantly.

Isomer CAS Number Key Differentiating Feature
(1-Methyl-1H-pyrazol-3- Boronic acid at the C3

_ _ 869973-96-6 N
yl)boronic acid position.
(1-Methyl-1H-pyrazol-4- Boronic acid at the C4

- 847818-55-7 -
yl)boronic acid position.[16]
(1-Methyl-1H-pyrazol-5- Boronic acid at the C5

_ _ 720702-41-0 N
yl)boronic acid position.[17]

The choice of isomer is dictated by the desired connectivity in the final target molecule. The
electronic and steric environment of the boronic acid group differs between these isomers,
which can influence the kinetics and efficiency of the cross-coupling reaction.

Conclusion

(1-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable and versatile building block for organic
synthesis. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the
efficient and predictable incorporation of the 1-methylpyrazole moiety into a diverse range of
molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in
this guide, is essential for its effective application in the demanding fields of pharmaceutical
research and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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